

What is 4-Chloro-2-cyclopropyl-6-nitroquinazoline

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Compound of Interest

Compound Name: 4-Chloro-2-cyclopropyl-6-nitroquinazoline

Cat. No.: B13027164

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An In-Depth Technical Guide to 4-Chloro-2-cyclopropyl-6-nitroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary

4-Chloro-2-cyclopropyl-6-nitroquinazoline is a highly functionalized heterocyclic compound that serves as a critical intermediate in medicinal chemistry. It features a reactive 4-chloro group, a metabolically stable cyclopropyl moiety, and a versatile 6-nitro group. This guide provides a comprehensive technical overview of the compound, including its synthesis pathway with mechanistic insights, and its primary applications as a scaffold for developing novel therapeutic agents. The content is tailored for research use in pharmaceutical research.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its rigid, planar structure allows it to interact with a wide range of biological targets.^[3] Numerous quinazoline-based compounds have been successfully developed into blockbuster drugs, including anticancer agents and kinase inhibitors. The versatility of the quinazoline core allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric, electronic, and pharmacological properties. This scaffold is a designed intermediate, poised for elaboration into diverse chemical libraries.

Physicochemical Properties

The fundamental properties of **4-Chloro-2-cyclopropyl-6-nitroquinazoline** are summarized below. These values are crucial for planning reactions, purification, and formulation.

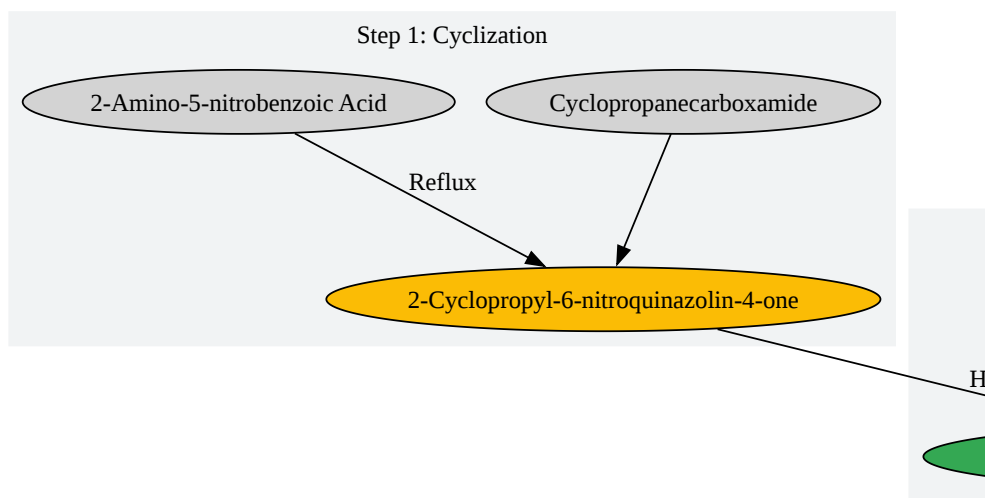
Table 1: Physicochemical Properties of 4-Chloro-2-cyclopropyl-6-nitroquinazoline

Property	Value
CAS Number	1368871-54-8
Molecular Formula	C ₁₁ H ₈ ClN ₃ O ₂
Molecular Weight	249.65 g/mol
Predicted Boiling Point	341.9 ± 24.0 °C
Predicted Density	1.543 ± 0.06 g/cm ³
Predicted pKa	1.23 ± 0.50

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Figure 2. Proposed Synthetic Pathway

Experimental Protocol

Step 1: Synthesis of 2-Cyclopropyl-6-nitroquinazolin-4-one

This step involves the condensation of an anthranilic acid derivative with an amide to form the quinazolinone ring system. Using 2-amino-5-nitrobenzoic acid

- Rationale: This condensation is a variation of the Niementowski quinazolinone synthesis. [6] Heating the reactants, often without a solvent or in a high-boiling solvent, is a common strategy to pre-install the nitro group, avoiding the potentially harsh conditions and regioselectivity issues of nitrating the pre-formed quinazolinone.
- Protocol:
 - To a round-bottom flask, add 2-amino-5-nitrobenzoic acid (1.0 eq) and cyclopropanecarboxamide (1.2 eq).
 - Heat the mixture to 180-190 °C with stirring under a nitrogen atmosphere.
 - Maintain the temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Ethyl Acetate:Hexane).
 - Cool the reaction to room temperature. The mixture will solidify.
 - Triturate the resulting solid with hot ethanol, followed by filtration to collect the crude product.
 - Wash the solid with cold ethanol and then diethyl ether.
 - Dry the product under vacuum to yield 2-cyclopropyl-6-nitroquinazolin-4-one as a pale yellow solid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of **4-Chloro-2-cyclopropyl-6-nitroquinazoline**

This is a standard chlorination reaction to convert the 4-oxo group (which exists in its tautomeric 4-hydroxy form) into the highly reactive 4-chloro group.

- **Rationale:** Phosphorus oxychloride (POCl_3) is a powerful dehydrating and chlorinating agent, ideal for this transformation. [8][9] The reaction proceeds then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent.
- **Protocol:**
 - In a flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend 2-cyclopropyl-6-nitroquinazolin-4-one (1.0 eq).
 - Add a catalytic amount of DMF (e.g., 0.1 eq).
 - Heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
 - Carefully cool the reaction mixture to room temperature.
 - Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic reaction.
 - Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is ~7-8.
 - The product will precipitate as a solid. Collect the solid by vacuum filtration.
 - Wash the filter cake thoroughly with water to remove any inorganic salts.
 - Dry the product under vacuum to obtain **4-Chloro-2-cyclopropyl-6-nitroquinazoline**.

Core Reactivity and Applications in Medicinal Chemistry

The primary value of **4-Chloro-2-cyclopropyl-6-nitroquinazoline** lies in its utility as a versatile building block for constructing libraries of potential drug candidates.

Nucleophilic Aromatic Substitution ($\text{S}_{\text{N}}\text{Ar}$)

The chlorine atom at the C4 position is highly activated towards nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) by the electron-withdrawing effects of the adjacent nitro group, making it an ideal electrophilic site for reaction with a wide variety of nucleophiles, particularly primary and secondary amines. This reaction is the cornerstone of its SAR relationships. [9][10]

Strategic Role of Substituents

- **4-Chloro Group:** As the primary reactive handle, it allows for the facile attachment of amine-containing fragments, which are ubiquitous in pharmacology.
- **2-Cyclopropyl Group:** This small, rigid, and lipophilic group is a well-known "magic fragment" in medicinal chemistry. [11] It often enhances metabolic stability and makes favorable van der Waals contacts.
- **6-Nitro Group:** While contributing to the activation of the C4 position, the nitro group is also a versatile functional handle. It can be readily reduced to an amine and be further functionalized through acylation, sulfonylation, or other amine-specific chemistries, providing a secondary point for diversification. [6]

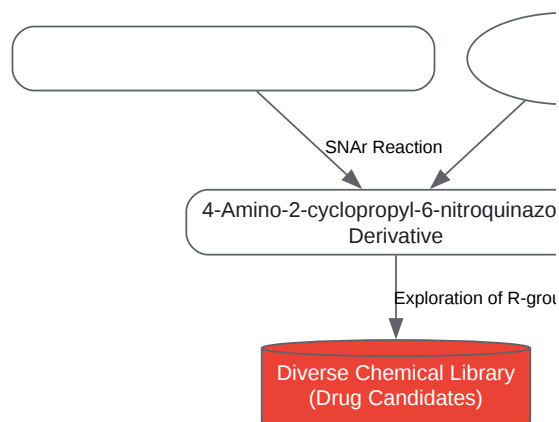


Figure 3. Use as a Scaffold in Drug Discovery via

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Figure 3. Use as a Scaffold in Drug Discovery via SNAr

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **4-Chloro-2-cyclopropyl-6-nitroquinazoline** is not widely available, data from structurally similar compounds are provided below. [\[12\]\[13\]\[14\]\[15\]](#) Table 2: Hazard Identification and Precautionary Statements

Hazard Class	GHS Statement
Acute Oral Toxicity	H302: Harmful if swallowed. [15]
Skin Corrosion/Irritation	H315: Causes skin irritation. [15][17]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation. [15][17]
Target Organ Toxicity	H335: May cause respiratory irritation. [15]

- **Handling:** This compound should be handled only by trained professionals in a well-ventilated chemical fume hood. [\[14\]\[18\]](#) Personal Protective Equipment (e.g., nitrile), is mandatory. [\[16\]\[18\]](#) Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-2-cyclopropyl-6-nitroquinazoline is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its well-defined cyclopropyl and nitro groups, makes it an ideal starting point for the synthesis of novel, biologically active compounds. The synthetic route outlined in this document, along with its properties, synthesis, and reactivity, researchers can effectively leverage this powerful scaffold to accelerate the development of next-generation therapies.

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